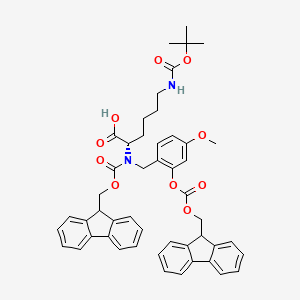
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is an organic compound belonging to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methylene group at the first position and an isopropyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methylene and isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted indenes with various functional groups.
Scientific Research Applications
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1H-Indene: The parent compound without the methylene and isopropyl groups.
2,3-Dihydro-1H-indene: Lacks the methylene group but retains the basic indene structure.
1-Methylene-1H-indene: Contains the methylene group but lacks the isopropyl group.
Uniqueness: 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is unique due to the presence of both the methylene and isopropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
172366-33-5 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.271 |
IUPAC Name |
3-methylidene-5-propan-2-yl-1,2-dihydroindene |
InChI |
InChI=1S/C13H16/c1-9(2)12-7-6-11-5-4-10(3)13(11)8-12/h6-9H,3-5H2,1-2H3 |
InChI Key |
DVNWFFIDFRKHCU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2=C)C=C1 |
Synonyms |
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


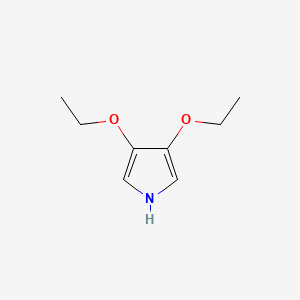
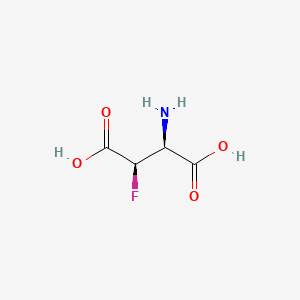
![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)
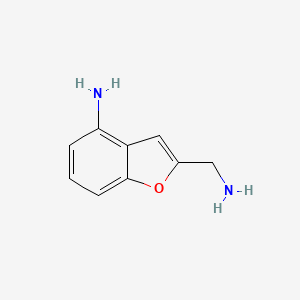
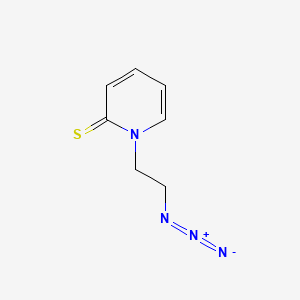
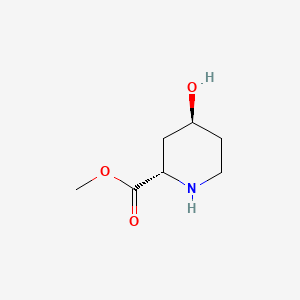
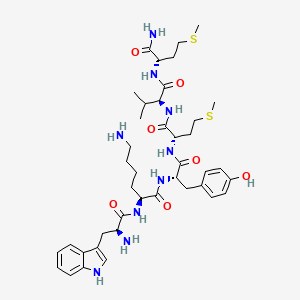
![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)

